1-(2,3-Dichlorophenyl)ethanamine hydrochloride
Overview
Description
1-(2,3-Dichlorophenyl)ethanamine hydrochloride is a chemical compound known for its role as a phenylethanolamine N-methyltransferase inhibitor. This compound is primarily used in scientific research, particularly in studies related to hypertension, due to its ability to effectively reduce blood pressure in spontaneously hypertensive rats .
Mechanism of Action
Target of Action
The primary target of 1-(2,3-Dichlorophenyl)ethanamine hydrochloride, also known as LY 78335, is phenylethanolamine N-methyltransferase (PNMT) . PNMT is an enzyme that plays a crucial role in the biosynthesis of adrenaline, a hormone and neurotransmitter.
Mode of Action
LY 78335 acts as an inhibitor of the PNMT enzyme . By inhibiting PNMT, it prevents the conversion of norepinephrine to epinephrine, thereby affecting the levels of these neurotransmitters in the body.
Biochemical Pathways
The inhibition of PNMT by LY 78335 affects the adrenergic pathway . This pathway is responsible for the production of adrenaline, which plays a key role in the body’s fight-or-flight response. By reducing the production of adrenaline, LY 78335 can influence various physiological processes that are regulated by this hormone.
Result of Action
LY 78335 has been shown to effectively reduce blood pressure in spontaneously hypertensive rats . This suggests that it may have potential therapeutic applications in the treatment of hypertension.
Biochemical Analysis
Biochemical Properties
As a PNMT inhibitor, 1-(2,3-Dichlorophenyl)ethanamine hydrochloride interacts with the enzyme PNMT . The nature of this interaction involves the compound binding to the active site of the enzyme, preventing it from catalyzing its normal reaction .
Cellular Effects
This compound has been shown to effectively reduce blood pressure in spontaneously hypertensive rats . This suggests that it may influence cell function by affecting cell signaling pathways related to blood pressure regulation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the active site of the enzyme PNMT . This binding inhibits the enzyme’s activity, preventing the conversion of norepinephrine to epinephrine . This can lead to changes in gene expression related to blood pressure regulation .
Dosage Effects in Animal Models
In animal models, specifically adult spontaneously hypertensive rats, this compound at a dosage of 50 mg/kg administered intraperitoneally once daily for three days significantly reduced blood pressure . It showed no significant changes in Wistar-Kyoto rats .
Preparation Methods
The synthesis of 1-(2,3-Dichlorophenyl)ethanamine hydrochloride typically involves the reaction of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride. The reaction is carried out at a charging temperature of 90-120°C and a reaction temperature of 120-220°C. After the reaction, the mixture is treated with an after-treatment solvent to obtain a crude product, which is then refined to achieve the desired purity . This method is suitable for industrial production due to its high yield and low cost.
Chemical Reactions Analysis
1-(2,3-Dichlorophenyl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly with halogens, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2,3-Dichlorophenyl)ethanamine hydrochloride is widely used in scientific research due to its inhibitory effects on phenylethanolamine N-methyltransferase. Some of its key applications include:
Hypertension Research: It is used to study the mechanisms of blood pressure regulation and to develop potential treatments for hypertension.
Biological Studies: The compound is used to investigate the role of phenylethanolamine N-methyltransferase in various biological processes.
Pharmacological Research: It serves as a tool to explore the pharmacological effects of inhibiting phenylethanolamine N-methyltransferase.
Comparison with Similar Compounds
1-(2,3-Dichlorophenyl)ethanamine hydrochloride can be compared with other similar compounds, such as:
1-(2,4-Dichlorophenyl)ethanamine: This compound has a similar structure but differs in the position of the chlorine atoms, which can affect its chemical properties and biological activity.
1-(2,3-Dichlorophenyl)piperazine hydrochloride: This compound is used as an intermediate in the synthesis of antipsychotic drugs and has different pharmacological applications.
The uniqueness of this compound lies in its specific inhibitory action on phenylethanolamine N-methyltransferase, making it a valuable tool in hypertension research and other scientific studies.
Properties
IUPAC Name |
1-(2,3-dichlorophenyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N.ClH/c1-5(11)6-3-2-4-7(9)8(6)10;/h2-5H,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTXPVLCCDQRHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC=C1)Cl)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474684 | |
Record name | 1-(2,3-Dichlorophenyl)ethanamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39959-66-5 | |
Record name | 1-(2,3-Dichlorophenyl)ethanamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of LY 78335 and how does it affect hormone release?
A1: LY 78335 acts by selectively inhibiting PNMT, thereby reducing the synthesis of epinephrine in the central nervous system [, , , ]. This inhibition has been shown to have significant effects on the release of several hormones. For instance, LY 78335 administration blocks the preovulatory luteinizing hormone (LH) surge in rats, suggesting a crucial role of central epinephrine in this process [, ]. Similarly, it suppresses both basal and stimulated thyrotropin (TSH) release, highlighting the involvement of the central epinephrine system in TSH regulation [].
Q2: Can LY 78335 be used to study the role of epinephrine in opioid-mediated hormone release?
A3: Yes, research indicates that LY 78335 can be a valuable tool for dissecting the role of central epinephrine in opioid-mediated hormone release []. Studies show that pretreatment with LY 78335 effectively blocks the naloxone-induced LH release in estrogen-primed ovariectomized rats []. This suggests that the central epinephrine system plays a crucial role in mediating the effects of endogenous opioid peptides on LH release.
Q3: What are the implications of using LY 78335 in conjunction with other pharmacological agents?
A4: The research highlights the importance of considering the potential interactions of LY 78335 with other pharmacological agents. For example, the study investigating TSH regulation found that the effects of LY 78335 on TSH levels were more pronounced than those observed with the α2-adrenergic antagonist, rauwolscine []. This emphasizes the need for careful interpretation of results when using LY 78335 in combination with other drugs that affect adrenergic neurotransmission.
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